N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a thiophene sulfonamide moiety. This compound is structurally characterized by:
- A tetrahydrobenzooxazepine ring substituted with allyl and dimethyl groups at position 5 and 3, respectively.
- A 4-oxo group contributing to the electron-deficient nature of the heterocyclic system.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-5-11-22-16-9-7-14(12-17(16)26-13-20(3,4)19(22)23)21-28(24,25)18-10-8-15(6-2)27-18/h5,7-10,12,21H,1,6,11,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJHXUQLPEKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 370.47 g/mol. The structural features include an oxazepin ring and a thiophene moiety, which are known to contribute to the biological activity of many similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.47 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxazepin compounds showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that similar oxazepin derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. One study highlighted the ability of oxazepin compounds to inhibit cell proliferation in breast cancer cell lines by modulating the expression of apoptosis-related proteins .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.
- Modulation of Gene Expression : The compound may influence the transcription of genes involved in cell cycle regulation and apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus, E. coli |
| Anticancer | Induces apoptosis in breast cancer cell lines |
| Mechanisms | Enzyme inhibition, oxidative stress induction |
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics . This suggests potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A recent investigation into the effects of similar oxazepin compounds on MCF-7 breast cancer cells revealed significant reductions in cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further anticancer drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analyses of this compound with analogs focus on structural variations and their impact on physicochemical properties and bioactivity. Below is a detailed comparison based on NMR spectral data and substituent effects, as exemplified by studies on related molecules.
Key Structural Features and NMR Analysis
A 2014 study in Molecules compared the NMR profiles of structurally related compounds, including analogs of rapamycin (Rapa) derivatives, to deduce substituent effects .
Key Observations :
Region A (Positions 39–44) :
- In Rapa analogs, this region reflects substituents on the macrocyclic ring. For the target compound, the allyl group at position 5 likely induces upfield/downfield shifts compared to Rapa analogs, altering electronic environments .
- Example: Compound 7 shows a 0.3 ppm upfield shift vs. Compound 1, attributed to steric or electronic differences in substituents.
Region B (Positions 29–36) :
- The ethylthiophene sulfonamide group in the target compound introduces distinct deshielding effects compared to Rapa’s methoxy or hydroxyl groups. This is critical for solubility and target binding .
Core Structure Stability: Aromatic protons in the benzooxazepine ring (7.2–7.8 ppm) align with Rapa’s core (7.1–7.6 ppm), confirming structural conservation in non-substituted regions .
Functional Implications
- Bioactivity : Sulfonamide groups (as in the target compound) often enhance binding to enzymatic pockets via hydrogen bonding, contrasting with Rapa analogs’ ester or ether linkages.
- Solubility : The ethylthiophene moiety may improve lipophilicity compared to polar Rapa derivatives, influencing pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
